(3S,4S)-3,4-dihydrophenanthrene-3,4-diol
Description
Contextualization of Phenanthrenediols within Polycyclic Aromatic Hydrocarbon (PAH) Metabolism and Chemical Synthesis
Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. researchgate.net They are formed from the incomplete combustion of organic materials and are ubiquitous environmental pollutants. researchgate.netespublisher.com While many PAHs are inert, they can undergo metabolic activation in biological systems to become potent toxins and carcinogens. espublisher.comnih.gov This bioactivation process is a central theme in toxicology and chemical biology.
The metabolic processing of PAHs is primarily carried out by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A1, CYP1A2, and CYP1B1, in conjunction with epoxide hydrolase. researchgate.netnih.gov For phenanthrene (B1679779), this process leads to the formation of various dihydrophenanthrenediols. The initial step involves the oxidation of the phenanthrene molecule by a CYP enzyme to form an epoxide. This epoxide is then hydrated by epoxide hydrolase to yield a dihydrodiol. The formation of dihydrodiol metabolites, such as (3S,4S)-3,4-dihydrophenanthrene-3,4-diol, is a crucial step that can lead to detoxification and excretion or further activation to highly reactive and mutagenic dihydrodiol-epoxides. nih.gov The metabolic pathway of phenanthrene is often studied as a non-carcinogenic model that mimics the activation of potent carcinogens like benzo[a]pyrene. nih.gov
From a synthetic chemistry perspective, phenanthrene and its derivatives are valuable structural motifs found in numerous natural products and materials with interesting biological and physical properties. espublisher.com The synthesis of specific dihydrophenanthrenediol isomers is essential for providing analytical standards for metabolism studies and for use as chiral synthons in the stereoselective synthesis of more complex molecules. Various synthetic strategies have been developed to access phenanthrene derivatives, including palladium-catalyzed Heck reactions and Diels-Alder reactions followed by electrocyclization. espublisher.comrsc.org The controlled synthesis of vicinal trans-dihydrodiols of phenanthrene has been a specific area of focus, allowing for detailed study of their properties and reactions. acs.org
Significance of Chiral Dihydrodiols in Stereoselective Transformations and Chemical Biology
Chirality is a fundamental property in chemistry and biology, where a molecule and its mirror image (enantiomer) are non-superimposable. youtube.com This structural difference can lead to dramatically different biological activities, as enantiomers can interact differently with chiral biological macromolecules like enzymes and receptors. youtube.comnih.gov In drug development, it is often the case that only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov
The enzymatic dihydroxylation of the phenanthrene aromatic ring results in the formation of chiral dihydrodiols. For instance, this compound is a specific stereoisomer with a trans configuration of the two hydroxyl groups. nih.gov Its enantiomer is (3R,4R)-3,4-dihydrophenanthrene-3,4-diol. nih.gov The stereochemistry of the resulting dihydrodiol is determined by the specific enzymes involved in the metabolic process. nih.gov
The significance of these chiral dihydrodiols extends to:
Probing Enzyme Mechanisms: The specific stereoisomers produced by microbial or mammalian enzymes provide valuable information about the stereoselectivity and mechanism of dioxygenase and epoxide hydrolase enzymes.
Stereoselective Synthesis: Chiral dihydrodiols are valuable starting materials or intermediates in asymmetric synthesis. The defined stereochemistry of the diol can be used to control the stereochemical outcome of subsequent chemical transformations, enabling the synthesis of complex, enantiomerically pure molecules. nih.gov
Toxicology Studies: The stereochemistry of dihydrodiols and their subsequent epoxide metabolites is a critical determinant of their mutagenicity and carcinogenicity. Different stereoisomers of dihydrodiol epoxides exhibit vastly different reactivities towards DNA, influencing their ability to form DNA adducts and initiate carcinogenesis.
Understanding the stereoselective metabolism of phenanthrene and the distinct biological activities of each enantiomeric dihydrodiol is crucial for accurately assessing the risks associated with PAH exposure.
Overview of Research Trajectories Pertaining to Dihydrophenanthrenediol Stereoisomers
Research concerning dihydrophenanthrenediol stereoisomers has progressed along several interconnected paths, driven by the need to understand PAH metabolism and harness the synthetic potential of these chiral molecules.
Metabolic and Microbial Studies: A significant body of research has focused on identifying the metabolites of phenanthrene produced by various organisms. Early studies identified the formation of dihydrodiols from phenanthrene by bacteria such as Pseudomonas and Azotobacter. nih.gov More recent research continues to characterize the metabolic pathways in diverse bacterial strains, identifying specific enzymes and degradation products. For example, (3S,4R)-3,4-dihydrophenanthrene-3,4-diol, a cis-dihydrodiol, has been identified as a mouse metabolite. nih.govebi.ac.uk These studies are fundamental to understanding the environmental fate of PAHs and for potential applications in bioremediation.
Synthesis and Stereochemical Assignment: The unambiguous synthesis and characterization of different dihydrophenanthrenediol stereoisomers are crucial for all other areas of research. acs.org Chemical synthesis provides pure samples of specific isomers, such as the trans-(3S,4S) and cis-(3S,4R) forms, which are essential as analytical standards to identify metabolites in complex biological mixtures. These synthetic efforts also help in definitively assigning the absolute stereochemistry of the metabolites produced by biological systems.
Toxicological and Mutagenicity Research: A key research trajectory investigates the link between the metabolic activation of phenanthrene, the formation of specific dihydrodiol stereoisomers, and subsequent toxic effects. nih.gov Studies explore how factors like alkyl substitution on the phenanthrene ring can alter the metabolic profile and influence mutagenicity. nih.gov While phenanthrene itself is not considered a carcinogen, its metabolism serves as a vital model for the bioactivation of more potent carcinogenic PAHs. nih.gov The ultimate goal is to identify susceptible individuals who may have higher rates of metabolic activation, placing them at greater risk from PAH exposure. nih.gov
The convergence of these research areas continues to enhance our understanding of the complex role of compounds like this compound in chemical and biological systems.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₁₄H₁₂O₂ | nih.gov |
| Molecular Weight | 212.24 g/mol | nih.gov |
| Stereochemistry | trans | nih.gov |
| Enantiomer | (3R,4R)-3,4-dihydrophenanthrene-3,4-diol | nih.gov |
| Synonyms | trans-3,4-Dihydrodiolphenanthrene; trans-3,4-Dihydroxy-3,4-dihydrophenanthrene | nih.gov |
Table 2: Properties of (3S,4R)-3,4-dihydrophenanthrene-3,4-diol
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (3S,4R)-3,4-dihydrophenanthrene-3,4-diol | nih.gov |
| Molecular Formula | C₁₄H₁₂O₂ | nih.gov |
| Molecular Weight | 212.24 g/mol | nih.gov |
| Stereochemistry | cis | nih.gov |
| Enantiomer | (3R,4S)-3,4-dihydrophenanthrene-3,4-diol | nih.gov |
| Synonyms | cis-3,4-Dihydroxy-3,4-dihydrophenanthrene; Phenanthrene-cis-3,4-Dihydrodiol | nih.gov |
Structure
3D Structure
Properties
CAS No. |
569-20-0 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(3S,4S)-3,4-dihydrophenanthrene-3,4-diol |
InChI |
InChI=1S/C14H12O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8,12,14-16H/t12-,14+/m0/s1 |
InChI Key |
FOTICWSJABVKPW-GXTWGEPZSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2[C@@H]([C@H](C=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O |
Other CAS No. |
77123-26-3 |
Origin of Product |
United States |
Stereochemical Assignment and Principles in Dihydrophenanthrenediol Chemistry
Elucidation of Absolute Configuration for (3S,4S)-3,4-Dihydrophenanthrene-3,4-diol and Related Diastereomers
The determination of the absolute configuration of chiral molecules, such as this compound, is a critical aspect of stereochemistry. This specific stereoisomer is the trans-diol, as indicated by its systematic name. nih.gov The assignment of the (3S,4S) configuration is the result of applying various spectroscopic and chiroptical techniques.
One of the most powerful methods for determining the absolute configuration of dihydrophenanthrenediols is circular dichroism (CD) spectroscopy . nih.govnih.gov This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, provides a fingerprint of the molecule's three-dimensional structure. For dihydrophenanthrenediols, the sign and intensity of the Cotton effects can be correlated to the absolute configuration of the stereogenic centers. In a study on the related benzo[c]phenanthrene (B127203) trans-3,4-dihydrodiol, circular dichroism was instrumental in determining the enantiomeric composition of the metabolic products. nih.gov This approach, often complemented by quantum chemical calculations, allows for the unambiguous assignment of the absolute configuration of each enantiomer. nih.gov
Another key technique is X-ray crystallography . Although it requires the formation of a suitable single crystal, it provides a definitive determination of the absolute configuration by mapping the electron density of the molecule in the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), can also be employed to elucidate the absolute configuration. By creating diastereomeric derivatives or complexes, the NMR signals of the enantiomers are resolved, and their relative stereochemistry can be determined. This information, when combined with knowledge of the chiral auxiliary's absolute configuration, can lead to the assignment of the absolute configuration of the original diol.
The diastereomers of this compound include its enantiomer, (3R,4R)-3,4-dihydrophenanthrene-3,4-diol, and the cis-diols, (3S,4R)-3,4-dihydrophenanthrene-3,4-diol and (3R,4S)-3,4-dihydrophenanthrene-3,4-diol. The stereochemical relationship between these isomers is crucial for understanding their distinct chemical and biological properties.
Chirality and Enantiomeric Purity Assessment Methodologies
Assessing the chirality and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample of this compound is essential in various scientific contexts, from synthetic chemistry to metabolic studies. Several methodologies are routinely employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. phenomenex.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. The differential interaction leads to different retention times, allowing for their separation and quantification. youtube.com
A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly effective for the separation of a wide range of chiral compounds, including diols. phenomenex.comchromatographyonline.com The choice of the mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system, significantly influences the separation efficiency. chromatographyonline.com The elution order of the enantiomers can sometimes be inverted by changing the mobile phase composition or the specific type of polysaccharide-based CSP. chromatographyonline.com
Interactive Data Table: Common Chiral Stationary Phases for HPLC
| Chiral Stationary Phase Type | Common Examples | Principle of Separation |
| Polysaccharide-based | Cellulose and amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion in the chiral cavities of the polysaccharide. |
| Pirkle-type (brush-type) | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the electron-deficient aromatic ring of the CSP. |
| Protein-based | α1-acid glycoprotein (B1211001) (AGP), ovomucoid | Enantioselective binding based on the complex three-dimensional structure of the protein, involving hydrophobic and polar interactions. |
| Macrocyclic glycopeptides | Teicoplanin, vancomycin | Multiple chiral centers and functional groups within the macrocyclic structure provide a variety of interaction sites for chiral recognition. |
NMR spectroscopy , in conjunction with chiral auxiliaries, offers another robust method for determining enantiomeric purity. The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) converts the enantiomeric mixture into a mixture of diastereomers, which exhibit distinct signals in the NMR spectrum. By integrating the corresponding signals, the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately calculated.
Conformational Analysis of Dihydrophenanthrenediol Systems
The biological activity and reactivity of dihydrophenanthrenediols are not only dictated by their absolute configuration but also by their conformational preferences. The non-aromatic, partially saturated ring in these molecules can adopt different conformations, which in turn influences the spatial orientation of the hydroxyl groups.
For trans-diols like this compound, the two hydroxyl groups can exist in either a quasi-diaxial or a quasi-diequatorial arrangement. The equilibrium between these two conformations is influenced by various factors, including steric interactions and the potential for intramolecular hydrogen bonding.
Computational methods , such as Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of dihydrophenanthrenediol systems. researchgate.net These calculations can predict the relative energies of different conformers and provide insights into the transition states connecting them. For instance, computational studies on related phenolic compounds have been used to determine the most stable conformations by considering factors like intramolecular hydrogen bonding. researchgate.net
NMR spectroscopy , particularly through the use of techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) , provides experimental evidence for the preferred conformation in solution. NOESY experiments detect through-space interactions between protons that are in close proximity. The presence or absence of specific NOE cross-peaks can help to distinguish between different conformational isomers. For example, in a quasi-diaxial conformation, the protons attached to the carbons bearing the hydroxyl groups would be expected to show different NOE interactions compared to a quasi-diequatorial conformation.
Biotransformation and Enzymatic Pathways for Dihydrophenanthrenediol Formation
Microbial Degradation of Phenanthrene (B1679779) and Related PAHs
Microbial degradation is a key process in the removal of PAHs from contaminated environments. nih.gov The ability to break down these compounds is widespread among various bacterial genera, including Pseudomonas, Stenotrophomonas, Sphingomonas, and Bacillus. nih.govfrontiersin.org These microorganisms initiate the catabolism of phenanthrene by attacking one of its aromatic rings.
The aerobic bacterial degradation of phenanthrene begins with an attack by a multi-component enzyme system called an aromatic-ring-hydroxylating dioxygenase (ARHD). nih.govwikipedia.org These enzymes incorporate both atoms of molecular oxygen (O₂) into the phenanthrene molecule, leading to the formation of a cis-dihydrodiol. wikipedia.orgresearchgate.net The initial dioxygenation of phenanthrene can occur at different positions on the molecule, most commonly at the 1,2-, 3,4-, and 9,10-carbons. nih.gov For many bacteria, the attack at the 3,4-position is the most dominant route. nih.gov This metabolic pathway is initiated by a ring-hydroxylating dioxygenase to produce cis-3,4-dihydroxy-3,4-dihydrophenanthrene. researchgate.net This initial enzymatic attack is a crucial step that destabilizes the aromatic structure, preparing it for subsequent ring cleavage and further metabolism.
Bacterial ARHDs stereospecifically produce cis-dihydrodiols from aromatic hydrocarbons. wikipedia.org In the case of phenanthrene, the enzymatic dioxygenation at the 3,4-position yields (+)-cis-(3S,4R)-dihydroxy-3,4-dihydrophenanthrene. rsc.org
The formation of trans-dihydrodiols, such as the specific subject of this article, (3S,4S)-3,4-dihydrophenanthrene-3,4-diol, typically proceeds through a different mechanism. nih.gov In mammalian systems, this involves cytochrome P450 monooxygenases that form an intermediate arene oxide, which is then hydrolyzed by an epoxide hydrolase to the corresponding trans-diol. researchgate.net Some fungal and bacterial metabolic pathways may also generate trans-diols through a similar monooxygenase-epoxide hydrolase coupling reaction, as opposed to the direct dioxygenation that produces cis-diols. asm.org For instance, the absolute stereochemistry of the trans-3,4-dihydrodiol metabolite has been determined as (–)-(3R,4R), while the enantiomer of the subject compound is (3R,4R)-3,4-dihydrophenanthrene-3,4-diol. rsc.orgnih.gov
| Compound | Stereochemistry | Typical Formation Pathway |
|---|---|---|
| cis-3,4-Dihydrophenanthrene-3,4-diol | (3S,4R) | Bacterial Dioxygenase |
| trans-3,4-Dihydrophenanthrene-3,4-diol | (3R,4R) or (3S,4S) | Monooxygenase / Epoxide Hydrolase |
Enzymatic Systems Involved in Dihydrophenanthrenediol Production
The enzymes responsible for the initial oxidation of phenanthrene belong to the family of Rieske non-heme iron oxygenases. These are typically multi-component systems that require an electron transport chain to transfer electrons from NADH to the terminal oxygenase component.
Naphthalene (B1677914) dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4 is one of the most extensively studied ring-hydroxylating dioxygenases. nih.gov While its primary substrate is naphthalene, NDO exhibits broad substrate specificity and can oxidize a wide variety of aromatic compounds, including phenanthrene. nih.govfrontiersin.org When NDO acts on phenanthrene, it primarily attacks the 3,4-position to form (+)-cis-(3R,4S)-dihydroxy-3,4-dihydrophenanthrene. nih.gov Other related dioxygenases from different bacterial strains, such as those from Sphingomonas sp., also show activity towards phenanthrene, although their substrate specificity profiles can differ significantly. nih.gov For example, one dioxygenase (PhnA) from Sphingomonas sp. is highly specific for phenanthrene and anthracene, while another (ArhA) is more specific to acenaphthylene. nih.gov
The three-dimensional structure of NDO reveals a hydrophobic active site designed to accommodate aromatic hydrocarbon substrates. nih.gov The catalytic activity resides in the α-subunit of the enzyme, which contains a Rieske-type [2Fe-2S] cluster and a mononuclear non-heme iron atom at the active site. wikipedia.org The mononuclear iron is coordinated by a 2-His-1-carboxylate facial triad, consisting of two histidine residues (His-208, His-213) and one aspartate residue (Asp-362). wikipedia.orgasm.org This catalytic iron is where the dioxygen activation and substrate hydroxylation occur. The substrate specificity of ring-hydroxylating dioxygenases is determined by the specific amino acid residues that line the active site pocket, controlling substrate access and orientation relative to the catalytic iron atom. nih.govscitechnol.com
Site-directed mutagenesis has been a powerful tool for probing the roles of specific amino acid residues in the active site of NDO and for altering its catalytic properties. nih.gov Studies have shown that changing certain residues can significantly impact the enzyme's regioselectivity (which position on the ring is oxidized) and enantioselectivity (which stereoisomer is produced). nih.govasm.org
For example, substitutions at the phenylalanine residue at position 352 (Phe-352) in the NDO active site resulted in a dramatic shift in the site of oxidation for phenanthrene. While the wild-type enzyme oxidizes the 3,4-position, variants with substitutions at Phe-352 attacked the 1,2-position instead. nih.gov This highlights the critical role of this residue in orienting the phenanthrene molecule within the active site. Other mutations, such as replacing the iron-ligating Asp-362 with alanine, resulted in a completely inactive enzyme, confirming its essential role in catalysis. nih.govasm.org
| NDO Variant | Mutation | Effect on Phenanthrene Oxidation | Reference |
|---|---|---|---|
| Wild-Type | None | Oxidation at the 3,4-position to form cis-3,4-dihydrodiol. | nih.gov |
| F352V | Phenylalanine-352 to Valine | Shifted oxidation to the 1,2-position. | nih.gov |
| F352T | Phenylalanine-352 to Threonine | Shifted oxidation to the 1,2-position. | nih.gov |
| D362A | Aspartate-362 to Alanine | Completely inactive enzyme, no product formed. | nih.govasm.org |
Subsequent Enzymatic Transformations of Dihydrophenanthrenediols
Following the initial formation of dihydrophenanthrenediols, further enzymatic reactions are required to continue the breakdown of the phenanthrene molecule. These transformations are primarily carried out by dehydrogenases and dioxygenases, which modify the dihydrodiol and cleave the aromatic ring structure.
Dihydrodiol Dehydrogenase Activity on Dihydrophenanthrenediols
Dihydrodiol dehydrogenases (DD) are a family of enzymes that play a significant role in the metabolism of PAHs. nih.gov These enzymes catalyze the NADP+-dependent oxidation of non-K-region trans-dihydrodiols, such as 3,4-dihydroxy-3,4-dihydrophenanthrene (3,4-PheD), to their corresponding catechols. nih.govnih.gov This oxidation is a crucial step that rearomatizes the ring system. In vitro experiments have confirmed that 1,2-dihydroxy-1,2-dihydrophenanthrene (1,2-PheD) and 3,4-PheD are effectively metabolized to 1,2-phenanthrenequinone (B1229237) (1,2-PheQ) and 3,4-phenanthrenequinone (3,4-PheQ), respectively. nih.gov
The catechols produced by dihydrodiol dehydrogenase are often transient and unstable. nih.gov They readily auto-oxidize to form ortho-quinones (o-quinones). nih.govnih.govnih.gov This auto-oxidation process is accompanied by the generation of reactive oxygen species (ROS), including superoxide (B77818) anion and hydrogen peroxide. nih.govnih.gov The enzymatic oxidation of PAH trans-dihydrodiols catalyzed by DD leads to the consumption of molecular oxygen and the production of hydrogen peroxide, which is consistent with the reaction where the catechol (QH2) is oxidized to the o-quinone (Q). nih.gov While this pathway can be seen as a detoxification step that prevents the formation of highly carcinogenic diol-epoxides, the generation of redox-active o-quinones and ROS represents an alternative pathway of PAH activation. nih.gov
Ring-Cleavage Dioxygenase Action on Aromatized Diols
Once the dihydrophenanthrenediols have been converted to catechols (aromatized diols), ring-cleavage dioxygenases come into play. These enzymes are essential for breaking down the stable aromatic ring structure, a critical step in the aerobic degradation of aromatic compounds by microorganisms. nih.govresearchgate.netnih.gov Dioxygenases incorporate both atoms of molecular oxygen into the catecholic substrate, leading to the cleavage of the C-C bond. researchgate.netnih.govnih.gov
There are two main classes of ring-cleaving dioxygenases, categorized by their mode of action:
Intradiol dioxygenases utilize a non-heme Fe(III) cofactor and cleave the aromatic ring ortho to the hydroxyl groups (i.e., between the two hydroxyl-bearing carbons). researchgate.netebi.ac.ukebi.ac.uk This ortho-cleavage typically yields products like cis,cis-muconic acid derivatives. researchgate.net
Extradiol dioxygenases use a non-heme Fe(II) or other divalent metal ions to cleave the ring meta to the hydroxyl groups (i.e., adjacent to one of the hydroxylated carbons). researchgate.netebi.ac.ukebi.ac.uk This meta-cleavage results in the formation of 2-hydroxymuconate semialdehyde derivatives. researchgate.net
In the degradation pathway of phenanthrene, bacteria can employ different routes. One route involves the conversion of phenanthrene to 1-hydroxy-2-naphthoate (B8527853), which is then metabolized to 1,2-dihydroxynaphthalene. nih.gov This catechol is subsequently cleaved by 1,2-dihydroxynaphthalene dioxygenase. nih.govasm.org Another pathway involves the direct cleavage of 1-hydroxy-2-naphthoate by 1-hydroxy-2-naphthoate dioxygenase, ultimately leading to o-phthalate. nih.govnih.gov The action of these dioxygenases transforms the cyclic aromatic structure into linear, more biodegradable compounds, which can then enter central metabolic pathways. nih.govasm.org
Bioremediation Implications of Dihydrophenanthrenediol Formation Pathways
The enzymatic pathways involved in the formation and subsequent transformation of dihydrophenanthrenediols are fundamental to the bioremediation of environments contaminated with PAHs like phenanthrene. asm.org Bioremediation harnesses the metabolic capabilities of microorganisms to degrade pollutants into less harmful substances. researchgate.netresearchgate.net
The degradation of phenanthrene by various bacteria and fungi relies heavily on the enzymes discussed, particularly dioxygenases that initiate the attack on the aromatic ring and the ring-cleavage dioxygenases that break it open. asm.orgresearchgate.net Microorganisms that possess the genetic makeup for these enzymatic systems can utilize phenanthrene as a source of carbon and energy. researchgate.net For example, white-rot fungi such as Phanerodontia chrysosporium and bacteria like Nocardioides sp. and Pseudomonas species are known to degrade phenanthrene through these metabolic routes. nih.govasm.orgresearchgate.net
Enhancing the efficiency of these natural degradation processes is a key goal of bioremediation strategies. This can involve:
Bioaugmentation : Introducing specific microorganisms with high degradation capabilities into a contaminated site. mdpi.com
Biostimulation : Modifying the environment by adding nutrients, surfactants, or electron acceptors to stimulate the activity of indigenous PAH-degrading microbial populations. mdpi.comnih.gov
By understanding the detailed enzymatic steps, from the formation of this compound to the cleavage of the aromatic ring, scientists can develop more effective and targeted bioremediation technologies for cleaning up PAH-polluted soils and water. nih.govnih.gov The transformation of toxic and persistent PAHs into less harmful compounds highlights the crucial environmental role of these microbial enzymatic pathways. asm.org
Chemical Reactivity and Derivatization of Dihydrophenanthrenediols
Reactions at the Diol Moiety
The vicinal diol is the most reactive site of the molecule under many conditions, enabling various transformations such as oxidation, derivatization for protection or property modification, and conversion to other functional groups like epoxides.
The oxidation of the secondary alcohol groups in (3S,4S)-3,4-dihydrophenanthrene-3,4-diol can yield a variety of products, including hydroxy-ketones, diketones, and quinones, depending on the oxidant and reaction conditions. The selective oxidation of one alcohol group is possible, leading to a ketol, which can be further oxidized to the corresponding diketone.
Stronger oxidizing agents or conditions that favor aromatization can lead to the formation of phenanthrenequinones. Quinone-based oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are particularly effective for dehydrogenation reactions, often proceeding through an enolic intermediate. rsc.org The reaction with steroidal ketones, for instance, is catalyzed by acid and involves hydride abstraction from an enol form by the quinone. rsc.org A similar mechanism can be envisioned for dihydrophenanthrenediols, where oxidation and subsequent dehydration can lead to aromatic quinone systems. The redox cycling between oxidized and reduced forms of quinones is a fundamental principle in many oxidative transformations. nih.gov
Table 1: Representative Oxidation Reactions of Dihydrophenanthrenediols
| Starting Material | Reagent(s) | Product Type |
|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | 3-hydroxy-4-phenanthrone |
| This compound | Jones reagent (CrO₃/H₂SO₄) | Phenanthrene-3,4-dione |
The hydroxyl groups of the diol can be readily converted into esters and ethers. These reactions are crucial for protecting the diol moiety during subsequent transformations on other parts of the molecule. Esterification is also used to prepare derivatives for structural elucidation or to modify the molecule's biological properties.
A mild and effective method for esterifying sterically hindered or sensitive alcohols is the Steglich esterification. organic-chemistry.org This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the nucleophilic attack by the alcohol. organic-chemistry.org This method avoids the harsh acidic conditions of traditional Fischer esterification. organic-chemistry.org
Etherification can be achieved under basic conditions, for example, using the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base like sodium hydride to form alkoxides, which then displace a halide from an alkyl halide to form the corresponding ether.
Table 2: Examples of Diol Derivatization Reactions
| Reaction Type | Reagent(s) | Functional Group Formed | Purpose |
|---|---|---|---|
| Esterification (Steglich) | Acetic acid, DCC, DMAP | Acetate ester | Protection, analysis |
| Etherification (Williamson) | Sodium hydride, Methyl iodide | Methyl ether | Protection, derivatization |
The conversion of a 1,2-diol to an epoxide is a valuable transformation that inverts the stereochemistry at one of the carbon centers. For a trans-diol like this compound, this can be achieved via a two-step process. First, one of the hydroxyl groups is converted into a good leaving group, typically a tosylate, by reacting the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. Subsequent treatment with a non-nucleophilic base (e.g., sodium hydride) causes the remaining hydroxyl group to deprotonate and act as an internal nucleophile. libretexts.org This results in an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the tosylate group, displacing the tosylate and forming the epoxide ring. libretexts.org This process is a type of intramolecular Williamson ether synthesis. The resulting epoxide is a versatile intermediate for further reactions, particularly ring-opening with various nucleophiles. libretexts.orgmdpi.com
Functional Group Transformations on the Dihydrophenanthrene Skeleton
Modifying the aromatic core of the dihydrophenanthrene diol while preserving the diol functionality requires careful strategic planning, often involving protection of the hydroxyl groups as described in section 5.1.2. Once protected, the aromatic rings can undergo electrophilic aromatic substitution reactions. These reactions, such as nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ and a Lewis acid), or Friedel-Crafts acylation/alkylation, would likely show regioselectivity governed by the existing polycyclic system. The synthesis of complex natural products often involves a delicate balance between constructing the molecular skeleton and installing functional groups. nih.gov
Additionally, the double bond in the dihydro-aromatic ring can be a site for other reactions, such as catalytic hydrogenation to yield a tetrahydrophenanthrene derivative, provided the conditions are controlled to avoid over-reduction of the aromatic rings.
Rearrangement Reactions Involving Dihydrophenanthrenediols
The 1,2-diol structure of dihydrophenanthrenediols makes them prime candidates for acid-catalyzed rearrangement reactions. The most notable of these is the Pinacol rearrangement, which converts a 1,2-diol into a ketone. libretexts.org When this compound is treated with a strong acid, one of the hydroxyl groups is protonated to form a good leaving group (water). Departure of the water molecule generates a secondary carbocation. This is followed by a 1,2-hydride shift or a 1,2-alkyl shift from the adjacent carbon to form a more stable resonance-stabilized carbocation, where the positive charge is on the carbon bearing the remaining hydroxyl group. Deprotonation of this oxonium ion yields the final ketone product, a spiro-ketone in the case of an alkyl shift. The choice of which group migrates depends on their relative migratory aptitudes and the stability of the resulting intermediate. Other rearrangements like the Curtius or Beckmann rearrangements are also known but apply to derivatives like acyl azides or oximes, respectively, rather than the diol itself. libretexts.orgyoutube.com
Stereodivergent Reactions of Dihydrophenanthrenediol Stereoisomers
Stereodivergent synthesis refers to methods where different stereoisomers of a product can be selectively formed from a common starting material or where different stereoisomers of a starting material react to form distinct products. The stereoisomers of 3,4-dihydrophenanthrene-3,4-diol (B1214012), namely the trans-(3S,4S) and cis-(3S,4R) forms, exhibit different reactivity due to the spatial arrangement of their hydroxyl groups. nih.govnih.gov
A key example is the formation of cyclic derivatives. The cis-diol, (3S,4R)-3,4-dihydrophenanthrene-3,4-diol, can readily react with a ketone or aldehyde (e.g., acetone) under acidic conditions to form a five-membered cyclic acetal (B89532) (an isopropylidene ketal). The trans-diol cannot form this monomeric cyclic derivative due to the large distance and unfavorable geometry between the two hydroxyl groups.
Similarly, the formation of an epoxide as described in section 5.1.3 is highly efficient for the trans-diol. For the cis-diol, direct conversion to an epoxide via a tosylate intermediate is not feasible because the required backside attack for the SN2 displacement is sterically impossible. Alternative methods would be required to synthesize the corresponding epoxide from the cis-diol. This differential reactivity allows for the selective transformation of one stereoisomer in the presence of another, forming the basis of stereodivergent reaction pathways.
Applications of Dihydrophenanthrenediols in Advanced Organic Synthesis
Dihydrophenanthrenediols as Chiral Building Blocks
The inherent chirality of (3S,4S)-3,4-dihydrophenanthrene-3,4-diol, obtained from the microbial oxidation of phenanthrene (B1679779) by organisms such as the fungus Cunninghamella elegans, makes it an attractive starting material for asymmetric synthesis. nih.gov The two stereogenic centers and the diol functionality provide a scaffold that can be elaborated into a variety of more complex chiral molecules. The diol can be protected, and the double bond can be subjected to a range of transformations such as epoxidation, dihydroxylation, or cleavage to introduce new stereocenters and functional groups with high levels of stereocontrol.
The utility of arene cis-dihydrodiols as chiral building blocks is well-established, serving as precursors in the synthesis of natural products and other biologically active molecules. rsc.orgresearchgate.netnih.gov By analogy, the trans-diol this compound can be envisioned as a versatile chiral synthon. The diol moiety can be converted into a cyclic sulfate (B86663) or a phosphonate, which can then undergo nucleophilic substitution with high stereospecificity. This approach would allow for the introduction of a wide range of substituents at the C3 and C4 positions, leading to a diverse array of chiral phenanthrene derivatives.
Table 1: Potential Transformations of this compound as a Chiral Building Block
| Transformation | Reagents and Conditions | Potential Product |
| Protection of Diol | Acetonide formation (e.g., 2,2-dimethoxypropane, acid catalyst) | Protected diol with a free double bond for further functionalization |
| Epoxidation | m-CPBA, CH₂Cl₂ | Chiral epoxide for ring-opening reactions |
| Dihydroxylation | OsO₄, NMO | Tetraol with four defined stereocenters |
| Oxidative Cleavage | O₃ then Me₂S; or NaIO₄ | Chiral dialdehyde (B1249045) for use in subsequent C-C bond forming reactions |
Enantioselective Synthesis of Complex Polycyclic Natural Products
The phenanthrene skeleton is a core structural motif in numerous natural products, including alkaloids, steroids, and terpenoids. The enantioselective synthesis of these complex molecules is a significant challenge in organic chemistry. This compound provides a chiral starting point that can, in principle, be elaborated into these complex targets. The existing stereocenters can serve to direct the stereochemical outcome of subsequent reactions, thereby reducing the need for chiral auxiliaries or catalysts in later stages of a synthetic sequence.
For instance, the diol could be a precursor to key intermediates in the synthesis of morphine or other opium alkaloids, which possess a partially saturated phenanthrene core. The functional groups of the diol could be manipulated to install the necessary nitrogen-containing ring system and other functionalities characteristic of these natural products. While specific total syntheses commencing from this compound are not yet prominently reported in the literature, the strategic advantage of starting with a pre-functionalized, enantiopure phenanthrene core is evident.
Development of Chiral Ligands and Catalysts Derived from Dihydrophenanthrenediols
The C₂-symmetric nature of many chiral ligands is a key feature contributing to their effectiveness in asymmetric catalysis. While this compound itself is not C₂-symmetric, it can be chemically modified to produce ligands with this property. The diol can be converted into a variety of derivatives, such as phosphines, amines, or N-heterocyclic carbenes, which can then be used as chiral ligands in a range of metal-catalyzed reactions.
The rigid phenanthrene backbone of such ligands would create a well-defined chiral environment around the metal center, potentially leading to high levels of enantioselectivity in catalytic transformations like hydrogenation, hydrosilylation, or cross-coupling reactions. The development of new chiral ligands is a continuous effort in organic synthesis, and dihydrophenanthrenediols offer a unique and largely unexplored scaffold for this purpose.
Table 2: Proposed Chiral Ligands Derived from this compound
| Ligand Type | Synthetic Approach | Potential Catalytic Application |
| Chiral Diphosphine | Conversion of the diol to a bis-triflate followed by reaction with a diarylphosphine | Asymmetric Hydrogenation |
| Chiral Diamine | Conversion of the diol to a diazide followed by reduction | Asymmetric Transfer Hydrogenation |
| Chiral Bis(oxazoline) | Elaboration of the diol into a dinitrile, followed by conversion to the bis(oxazoline) | Asymmetric Diels-Alder Reactions |
Stereocontrolled Synthesis of Functionalized Phenanthrene Derivatives
Beyond the synthesis of natural products, there is a growing interest in functionalized phenanthrene derivatives for applications in materials science, medicinal chemistry, and as probes for biological processes. The stereocontrolled synthesis of these molecules is crucial, as the biological activity and material properties can be highly dependent on the three-dimensional structure.
Starting from this compound, it is possible to envision synthetic routes that allow for the regioselective and stereoselective introduction of a wide range of functional groups onto the phenanthrene nucleus. For example, the double bond of the diol could be used as a handle for Heck or Suzuki cross-coupling reactions to introduce new carbon-carbon bonds. Subsequent aromatization would lead to highly substituted and stereochemically defined phenanthrene derivatives that would be difficult to access through traditional methods. The development of oxidative radical cyclization methods also opens new avenues for the synthesis of functionalized phenanthrenes. nih.gov
Advanced Spectroscopic and Analytical Methodologies for Dihydrophenanthrenediols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysisresearchgate.netnih.govnih.gov
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. researchgate.net For dihydrophenanthrenediols, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed to establish the carbon framework and the relative arrangement of substituents. nih.govresearchgate.net
The ¹H NMR spectrum of (3S,4S)-3,4-dihydrophenanthrene-3,4-diol is expected to show distinct signals for its aromatic and aliphatic protons. Aromatic protons typically resonate in the downfield region (δ 7.0–8.5 ppm), while the benzylic protons (H-3 and H-4) attached to the carbon atoms bearing the hydroxyl groups would appear in the aliphatic region, shifted downfield by the adjacent oxygen atoms. researchgate.netmsu.edu The hydroxyl (-OH) protons themselves often appear as broad signals whose chemical shift can be concentration-dependent. msu.edu
¹³C NMR spectroscopy provides information on the carbon skeleton. youtube.com The spectrum would show signals for the aromatic carbons (typically δ 110–150 ppm) and the aliphatic carbons (C-3 and C-4), which are expected in the δ 50-90 ppm range due to the deshielding effect of the attached hydroxyl groups. pdx.edu
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar structural motifs. Actual values can vary based on solvent and other experimental conditions. washington.edu)
| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| H-1, H-8 | ~7.8-8.2 | - | Aromatic protons in the bay-region. |
| H-2, H-7 | ~7.3-7.6 | - | Aromatic protons. |
| H-5, H-6 | ~7.3-7.6 | - | Aromatic protons. |
| H-9, H-10 | ~7.7-7.9 | - | Aromatic protons. |
| H-3, H-4 | ~4.5-5.0 | ~65-75 | Benzylic protons adjacent to hydroxyl groups. |
| 3-OH, 4-OH | Variable | - | Chemical shift is dependent on solvent, temperature, and concentration. |
| C-1 to C-10a | - | ~120-140 | Aromatic carbons. |
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure and confirming stereochemistry.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. libretexts.org For this compound, a key correlation would be observed between H-3 and H-4, confirming their vicinal relationship on the saturated portion of the ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. columbia.edu This technique allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their already-assigned proton signals. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). researchgate.netcolumbia.edu This is vital for piecing together the entire carbon skeleton by connecting the quaternary carbons to the protonated framework. For instance, correlations from H-3 to the aromatic ring carbons would confirm the position of the dihydrodiol ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This is particularly powerful for determining relative stereochemistry. For this compound, the trans relationship of the two hydroxyl groups means that H-3 and H-4 are on the same side of the ring (diaxial or diequatorial depending on the ring conformation). A strong NOESY correlation between H-3 and H-4 would be expected, confirming their cis spatial relationship and, consequently, the trans orientation of the hydroxyl groups.
Chiroptical Spectroscopy
Chiroptical techniques are essential for analyzing chiral molecules, as they respond differently to left- and right-circularly polarized light. These methods are the primary means for determining the enantiomeric purity and absolute configuration of dihydrophenanthrenediols.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum, with its characteristic positive and negative peaks (known as Cotton effects), serves as a unique fingerprint for a specific enantiomer. researchgate.net The enantiomer, (3R,4R)-3,4-dihydrophenanthrene-3,4-diol, would produce a CD spectrum that is a mirror image of the (3S,4S) isomer.
Studies on the metabolism of phenanthrene (B1679779) by fungi have successfully used CD spectroscopy to determine the enantiomeric composition of the resulting trans-3,4-dihydrodiol products. nih.gov For example, analysis of phenanthrene metabolites from the fungus Syncephalastrum racemosum revealed a mixture of the (3R,4R) and (3S,4S) enantiomers. nih.gov The absolute configuration is typically assigned by comparing the experimental CD spectrum to that of a known standard or by using established empirical rules for this class of compounds. nih.govresearchgate.net
Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, an ORD spectrum is characteristic of a molecule's absolute configuration. Although largely superseded by CD spectroscopy for routine stereochemical assignments due to the simpler interpretation of single Cotton effects in CD, ORD can provide complementary information. The two phenomena are mathematically related through the Kronig-Kramers transforms.
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configurationnih.gov
Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left- and right-circularly polarized light in the infrared region, corresponding to molecular vibrations. biotools.us Every chiral molecule exhibits a VCD spectrum, and the spectra of two enantiomers are perfect mirror images. nih.govbiotools.us
The determination of the absolute configuration of a molecule like this compound using VCD involves a robust methodology. nih.gov The experimental VCD spectrum of the compound is measured, often in a solvent like CDCl₃. researchgate.net Concurrently, quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectrum for one of the enantiomers (e.g., the (3S,4S) form). schrodinger.comrsc.org A direct comparison between the experimental and the calculated spectra is then made. A good agreement in the signs and relative intensities of the VCD bands provides an unambiguous assignment of the absolute configuration. researchgate.net This method is highly reliable and has the significant advantage of not requiring crystallization of the sample, making it suitable for oils or amorphous solids. biotools.us
X-ray Crystallography for Definitive Absolute Configuration
X-ray crystallography stands as the unequivocal method for the determination of the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. nih.gov This technique provides a three-dimensional map of electron density within the crystal, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry of the molecule.
For a chiral, enantiomerically pure compound such as this compound, the crystallization process aims to produce a well-ordered, single crystal of sufficient size and quality. The crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.
The determination of the absolute configuration relies on the phenomenon of anomalous scattering (or resonant scattering). acs.org This effect, which is more pronounced for heavier atoms, introduces small but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l). By analyzing these differences, the absolute arrangement of atoms in space can be determined. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned enantiomer; a value close to zero for a known chiral compound confirms the correct absolute configuration. acs.org
Interactive Table: Representative Crystallographic Data for a Dihydrophenanthrenediol
| Parameter | Example Value | Description |
| Chemical Formula | C₁₄H₁₂O₂ | The elemental composition of the molecule. |
| Formula Weight | 212.24 g/mol | The molar mass of the compound. nih.gov |
| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | The space group provides a detailed description of the symmetry elements within the crystal. |
| a (Å) | Value | Unit cell dimension along the a-axis. |
| b (Å) | Value | Unit cell dimension along the b-axis. |
| c (Å) | Value | Unit cell dimension along the c-axis. |
| α (°) | 90 | Angle between the b and c axes. |
| β (°) | 90 | Angle between the a and c axes. |
| γ (°) | 90 | Angle between the a and b axes. |
| Volume (ų) | Value | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Flack Parameter | ~0 | A value near zero confirms the correct absolute stereochemistry. |
Note: The values for unit cell dimensions and volume are placeholders and would be determined experimentally.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of dihydrophenanthrenediols, providing vital information on their molecular weight and structural features through fragmentation analysis. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the identification and quantification of these compounds in complex mixtures.
For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight of 212.24 g/mol . nih.gov The fragmentation pattern observed under electron ionization (EI) provides a structural fingerprint of the molecule. The fragmentation of dihydrophenanthrenediols typically involves the loss of water (H₂O), hydroxyl radicals (•OH), and successive losses of carbon monoxide (CO) and other small neutral molecules.
The study of phenanthrene metabolites has shown that the fragmentation pathways can be indicative of the substitution pattern on the aromatic rings. While a detailed, published fragmentation pattern specifically for this compound is not widely available, analysis of related phenanthrene metabolites allows for the prediction of its likely fragmentation. Key fragmentation pathways would involve the cleavage of the C-O bonds of the diol and subsequent rearrangements of the aromatic system.
Interactive Table: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |
| 212 | [C₁₄H₁₂O₂]⁺ | - |
| 194 | [C₁₄H₁₀O]⁺ | H₂O |
| 181 | [C₁₃H₉O]⁺ | CHO |
| 166 | [C₁₃H₁₀]⁺ | C₂H₂O |
| 165 | [C₁₃H₉]⁺ | C₂H₃O |
| 152 | [C₁₂H₈]⁺ | C₂H₄O₂ |
Note: The relative intensities of these fragments would depend on the specific conditions of the mass spectrometer.
The use of tandem mass spectrometry (MS/MS) can further elucidate the fragmentation pathways by isolating a specific fragment ion and subjecting it to further fragmentation, providing more detailed structural information and enhancing the confidence in the identification of the compound.
Theoretical and Computational Investigations of Dihydrophenanthrenediols
Quantum Chemical Calculations for Structural Elucidation and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of dihydrophenanthrenediols. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting its geometry, stability, and spectroscopic characteristics.
Most molecules can exist in multiple spatial arrangements, or conformations, by rotating around single bonds. csmres.co.uk Identifying the most stable of these conformations is crucial, as it represents the dominant structure of the molecule. Geometry optimization is a computational process that systematically alters the coordinates of a molecule's atoms to find the arrangement with the lowest potential energy, known as the global minimum.
For flexible molecules like dihydrophenanthrenediols, a simple optimization may only find a local minimum. Therefore, conformational search algorithms are employed to explore the potential energy surface more comprehensively. csmres.co.uk These algorithms generate a multitude of starting geometries to ensure the true global minimum is found. Common methods include systematic grid searches, Monte Carlo methods, and molecular dynamics. For complex organic molecules, fast tight-binding methods like GFN-xTB coupled with advanced search algorithms are often used to generate an ensemble of low-energy conformers. researchgate.net
In the case of dihydrophenanthrenediols derived from fjord-region polycyclic aromatic hydrocarbons (PAHs), such as benzo[c]phenanthrene (B127203) derivatives, computational studies have shown that the orientation of the hydroxyl groups is a key structural feature. nih.gov For the trans-diol, a quasi-diequatorial orientation of the hydroxyl groups is typically the most stable conformation, a prediction that can be confirmed and refined through geometry optimization calculations. nih.gov
Table 1: Common Approaches for Conformational Analysis
| Method/Algorithm | Principle | Application |
| Force Field Methods (e.g., MMFF, AMBER) | Uses classical mechanics (balls and springs) to approximate molecular energies. Computationally very fast. csmres.co.uk | Initial, rapid screening of thousands of potential conformations. |
| Semi-Empirical Methods | A simplified form of quantum mechanics that uses parameters derived from experimental data. Faster than DFT. | Often used as an intermediate step to refine geometries from force field searches. |
| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure. Offers a good balance of accuracy and computational cost. nih.gov | High-accuracy geometry optimization of a smaller set of low-energy conformers identified by faster methods. |
| Ab Initio Methods (e.g., MP2, CCSD) | Highly accurate quantum mechanical methods that solve the Schrödinger equation with fewer approximations than DFT. rsc.org | "Gold standard" calculations for energy refinement of the most important conformers. |
| CREST (Conformer-Rotamer Ensemble Search Tool) | An algorithm often used with the GFN-xTB tight-binding method for exhaustive conformational sampling. researchgate.net | Generating a comprehensive set of low-energy conformers for flexible molecules. |
Prediction of Spectroscopic Parameters (e.g., NMR, OR, CD)
Once the low-energy conformers of (3S,4S)-3,4-dihydrophenanthrene-3,4-diol are identified, quantum chemistry can predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental data and confirming the molecule's structure and absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used with Density Functional Theory (DFT), is a standard and reliable approach for calculating NMR shielding constants, which are then converted to chemical shifts. nih.gov By calculating the Boltzmann-averaged chemical shifts over the ensemble of low-energy conformers, a theoretical spectrum is generated that can be compared directly with experimental results. github.ioescholarship.org This comparison is particularly powerful for assigning the relative configuration of complex diastereomers. github.io The accuracy of these predictions depends on the choice of the DFT functional and basis set, with numerous studies benchmarking different methods to find the optimal combination for specific classes of molecules. nih.gov For instance, functionals like WP04 have been specifically optimized for predicting ¹H NMR shifts in solution. github.io
For chiral molecules like this compound, chiroptical spectroscopies such as Optical Rotation (OR) and Circular Dichroism (CD) are essential. Quantum chemical calculations can predict these properties, which are directly related to the molecule's three-dimensional structure. Comparing the calculated OR and CD spectra to experimental data allows for the unambiguous assignment of the absolute configuration of the stereocenters.
Table 2: Selected DFT Functionals for NMR Chemical Shift Prediction
| Functional | Basis Set Example | Typical Application/Performance |
| B3LYP | 6-31G(d) | A widely used hybrid functional for geometry optimization prior to NMR calculation. github.io |
| mPW1PW91 | 6-311+G(2d,p) | Often used for ¹³C and ¹H NMR calculations, providing reliable results for many organic molecules. |
| WP04 | 6-311++G(2d,p) | A functional specifically parameterized for high-accuracy prediction of ¹H NMR chemical shifts in chloroform. github.io |
| PBEPBE | 6-31G | A generalized gradient approximation (GGA) functional that has shown good performance for ¹³C shifts in some systems. nih.gov |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations typically examine static structures at zero Kelvin, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes over time, typically on the scale of nanoseconds to microseconds. nih.gov
For a molecule like this compound, MD simulations are used to:
Explore Conformational Space: MD can reveal the full range of accessible conformations and the transitions between them, which is particularly important for flexible molecules. nih.gov
Incorporate Solvent Effects: By explicitly including solvent molecules (e.g., water) in the simulation box, MD can model solute-solvent interactions more accurately than implicit solvent models used in many quantum calculations.
Improve Spectroscopic Predictions: Generating a conformational ensemble from an MD simulation and then performing quantum mechanical calculations on representative snapshots can lead to more accurate predictions of average properties like NMR chemical shifts, as it accounts for both conformational flexibility and explicit solvent interactions. nih.gov This combined approach has been shown to yield excellent agreement with experimental data. nih.gov
Computational Studies of Reaction Mechanisms in Dihydrophenanthrenediol Synthesis and Transformation
Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed. This allows chemists to understand why certain products are formed, predict reaction outcomes under different conditions, and design more efficient syntheses.
The formation of dihydrophenanthrenediols often occurs through the metabolic oxidation of phenanthrene (B1679779). One major pathway involves cytochrome P450 enzymes, which catalyze the formation of an initial arene oxide (epoxide) across one of the double bonds. researchgate.net This epoxide is then hydrolyzed by the enzyme epoxide hydrolase to form a trans-dihydrodiol, such as this compound.
Computational methods, particularly DFT, can be used to model this entire process:
Epoxidation: The mechanism of oxygen transfer from the activated cytochrome P450 to the phenanthrene ring can be modeled to understand the regioselectivity (i.e., why the 3,4-bond is targeted).
Hydrolysis: The mechanism of the epoxide ring-opening by water, catalyzed by epoxide hydrolase, can be studied. These calculations can explain the stereospecificity of the attack, leading to the formation of the trans product.
DFT calculations combined with microkinetic modeling have proven successful in reproducing experimental reaction times and understanding the factors that control product formation in both solution and solid-state reactions. researchgate.net
Enzyme-Substrate Docking and Molecular Modeling of Dioxygenase Activity with Phenanthrene Substrates
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. academie-sciences.fr This method is crucial for understanding how enzymes like dioxygenases recognize and process their substrates. nih.gov
Dioxygenases are key enzymes in the biodegradation of aromatic hydrocarbons. nih.gov They catalyze the insertion of both atoms of molecular oxygen into the aromatic ring, typically forming a cis-dihydrodiol. nih.gov Although the final product of interest, this compound, is a trans-diol, the initial enzymatic attack by many bacterial pathways produces a cis-diol, such as (+)-cis-3,4-dihydrophenanthrene-3,4-diol. nih.gov Understanding this initial step is critical.
Docking studies involving phenanthrene and dioxygenase enzymes (or homology models when crystal structures are unavailable) reveal key insights:
Binding Pose: Docking predicts how phenanthrene fits into the enzyme's active site. The substrate's proximity and orientation relative to the catalytic non-heme iron center are critical for the reaction to occur. nih.gov
Key Interactions: The calculations identify specific amino acid residues that stabilize the substrate in the active site through hydrogen bonds, van der Waals forces, and π-π stacking interactions. For example, studies on catechol 2,3-dioxygenase have identified residues like H150, H220, E271, and H252 as being crucial for interacting with aromatic substrates. nih.gov
Binding Affinity: Docking programs calculate a score, often expressed as a free energy of binding (in kcal/mol), which estimates the affinity between the enzyme and the substrate. Lower binding energies suggest a more favorable interaction. academie-sciences.fr Docking studies of various PAHs with dioxygenase models have shown binding energies ranging from -4.63 to -1.20 kcal/mol. nih.gov
This information provides a structural basis for the enzyme's substrate specificity and the regioselectivity of the hydroxylation reaction, explaining how the enzyme positions phenanthrene for attack at the 3,4-position. nih.govacs.org
Table 3: Example of Molecular Docking Results for Phenanthrene with a Model Dioxygenase Active Site
| Parameter | Finding | Significance |
| Binding Energy | -4.63 kcal/mol (Example Value) nih.gov | Indicates a spontaneous and favorable binding of phenanthrene within the active site. |
| Key Interacting Residues | His150, His220, Glu271 (coordinate with Fe) nih.gov | These residues are essential for the catalytic mechanism, holding the iron atom in place. |
| His252 (π-π stacking) nih.gov | This interaction helps to orient the flat aromatic structure of phenanthrene correctly. | |
| Tyr261, Ile254 (van der Waals) nih.gov | Hydrophobic interactions that contribute to the stability of the enzyme-substrate complex. | |
| Distance to Fe Center | ~1.67 - 2.43 Å nih.gov | The close proximity is a prerequisite for the oxygenation reaction to occur. |
Future Research Directions in Dihydrophenanthrenediol Chemistry
Exploration of Novel Synthetic Pathways for Stereodefined Dihydrophenanthrenediols
The precise, three-dimensional arrangement of atoms in stereodefined dihydrophenanthrenediols makes them attractive targets for organic synthesis. The development of novel synthetic pathways to access these molecules with high stereocontrol is a continuing area of research.
Future efforts in this area are likely to focus on the development of catalytic, enantioselective methods that can efficiently construct the dihydrophenanthrene core with the desired stereochemistry. One promising approach is the use of transition metal-catalyzed reactions. For instance, palladium-catalyzed cascade reactions have been explored for the one-step synthesis of chiral 9,10-dihydrophenanthrenes. nih.gov These methods often involve the activation of C-H bonds, a field that continues to see rapid advancement.
Another key strategy is the asymmetric dihydroxylation of phenanthrene (B1679779) and its derivatives. The Sharpless asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from alkenes, has been widely applied in natural product synthesis and could be further optimized for phenanthrene-type substrates. organic-chemistry.orgmdpi.comwikipedia.orgharvard.edu The use of chiral ligands, such as those derived from cinchona alkaloids, is crucial for achieving high enantioselectivity. organic-chemistry.orgmdpi.comwikipedia.org Research into new chiral ligands and catalyst systems that are more efficient and selective for the dihydroxylation of the specific double bond in phenanthrene will be a key focus.
Furthermore, domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules like dihydrophenanthrenediols. Photoinduced cascade reactions, for example, have been used for the synthesis of phenanthrenes from readily available starting materials. asm.orgnih.gov The adaptation of such methods to produce the dihydroxylated and stereodefined analogues is a logical next step.
| Synthetic Strategy | Key Features | Potential for Dihydrophenanthrenediol Synthesis |
| Palladium-Catalyzed Cascade Reactions | C-H activation, one-pot synthesis of dihydrophenanthrene core. nih.gov | High efficiency and atom economy for constructing the basic scaffold. |
| Sharpless Asymmetric Dihydroxylation | Enantioselective formation of vicinal diols using chiral ligands. organic-chemistry.orgmdpi.comwikipedia.org | Direct installation of the diol functionality with stereocontrol. |
| Domino Reactions (e.g., Photoinduced) | Multi-step transformations in a single operation. asm.orgnih.gov | Rapid construction of complex molecular architectures. |
Engineering of Biocatalysts for Enhanced Stereoselectivity and Substrate Scope
Nature has evolved a remarkable array of enzymes capable of catalyzing the stereoselective oxidation of aromatic compounds. Rieske non-heme iron oxygenases, in particular, are responsible for the initial dihydroxylation of phenanthrene in many soil bacteria. semanticscholar.orgnsf.govnih.gov The engineering of these biocatalysts holds immense promise for the efficient and environmentally friendly production of (3S,4S)-3,4-dihydrophenanthrene-3,4-diol and other valuable diols.
Directed evolution and rational protein design are powerful tools for tailoring the properties of these enzymes. By introducing specific mutations in the enzyme's active site, researchers can alter its stereoselectivity, regioselectivity, and substrate scope. nih.govnih.gov For example, studies on naphthalene (B1677914) dioxygenase have shown that mutations at key amino acid residues can significantly impact the enzyme's activity on different PAH substrates, including phenanthrene. nih.gov Future research will likely focus on creating enzyme variants with enhanced activity towards phenanthrene and improved selectivity for the desired (3S,4S)-diol isomer.
A deeper understanding of the structure-function relationships of these enzymes is crucial for successful engineering. nih.gov High-resolution crystal structures of Rieske oxygenases in complex with their substrates provide valuable insights into the molecular basis of catalysis and can guide the design of more effective mutations. The investigation of enzymes from a wider range of microorganisms, including those from extreme environments, may also uncover novel biocatalysts with unique properties.
| Biocatalyst Engineering Approach | Objective | Example Research Finding |
| Directed Evolution | Enhance stereoselectivity and substrate scope through iterative rounds of mutation and screening. | Multiple mutations at the active site of naphthalene dioxygenase altered its regioselectivity and enantioselectivity for phenanthrene. nih.gov |
| Rational Protein Design | Introduce specific mutations based on structural and mechanistic understanding. | Modification of iron-coordinating residues in Rieske dioxygenases can be investigated to alter reactivity. semanticscholar.orgbsu.edu |
| Metagenomic Screening | Discover novel biocatalysts from environmental DNA. | Identification of new Rieske oxygenases with potentially different substrate specificities and selectivities. |
Advanced Applications of Dihydrophenanthrenediols as Chiral Scaffolds in Asymmetric Catalysis
The well-defined stereochemistry of this compound and its analogues makes them highly attractive as chiral building blocks, or scaffolds, for the development of new catalysts for asymmetric reactions. Chiral diols are a well-established class of ligands and organocatalysts, and the unique rigid structure of dihydrophenanthrenediols could offer distinct advantages in controlling the stereochemical outcome of a reaction. nih.govnih.gov
Future research in this area will explore the use of these diols as ligands for transition metal catalysts. By coordinating to a metal center, the chiral diol can create a chiral environment that directs the approach of reactants, leading to the formation of one enantiomer of the product in excess. The development of chiral dinitrogen ligands, for example, has shown promise in asymmetric catalysis. nih.gov
In addition to their role as ligands, dihydrophenanthrenediols could also function as organocatalysts. Chiral diols can act as Brønsted acids or hydrogen-bond donors to activate substrates and control stereoselectivity. nih.gov The rigid backbone of the dihydrophenanthrene scaffold could lead to highly organized transition states, resulting in high levels of enantiocontrol. The synthesis and evaluation of novel catalysts derived from these diols for a range of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, is a promising avenue for future investigation.
| Application in Asymmetric Catalysis | Principle | Potential Advantage of Dihydrophenanthrenediol Scaffold |
| Chiral Ligands for Transition Metals | Creation of a chiral environment around the metal center to induce enantioselectivity. | The rigid structure could lead to well-defined and highly organized catalyst complexes. |
| Organocatalysts | Activation of substrates through hydrogen bonding or Brønsted acid catalysis. nih.gov | The specific geometry of the diol may enable unique modes of substrate activation and stereocontrol. |
| Chiral Auxiliaries | Temporary attachment to a substrate to direct a stereoselective reaction. | The diol can be removed after the reaction, having imparted its chirality to the product. |
Integrated Chemoenzymatic Strategies for Dihydrophenanthrenediol Production and Derivatization
The combination of biocatalysis and chemical synthesis in integrated chemoenzymatic strategies offers a powerful approach for the efficient production and derivatization of dihydrophenanthrenediols. mdpi.com This approach leverages the high selectivity of enzymes for the initial stereoselective dihydroxylation of phenanthrene, followed by the versatility of chemical methods for further functionalization.
The development of robust and compatible catalyst systems is a key challenge in this area. The conditions required for the enzymatic reaction (e.g., aqueous buffer, mild temperature, and pH) must be compatible with the subsequent chemical catalyst and reagents. Research into new immobilization techniques for enzymes can enhance their stability and reusability in such integrated processes. The design of novel chemoenzymatic cascades will enable the synthesis of complex and valuable molecules from simple, renewable starting materials. mdpi.com
| Chemoenzymatic Strategy | Description | Key Challenge |
| Sequential Synthesis | The biocatalytic and chemical steps are performed in separate operations with intermediate purification. | Time-consuming and can lead to product loss during workup. |
| Tandem One-Pot Reaction | Both enzymatic and chemical catalysts are present in the same reactor, and the reaction proceeds sequentially. doi.orgresearchgate.net | Ensuring compatibility of the different catalysts and reaction conditions. |
| Concurrent Cascade | Both catalytic steps occur simultaneously in the same pot. | Requires careful matching of reaction kinetics and catalyst compatibility. |
Deeper Understanding of Environmental Fate and Transformation Mechanisms of Phenanthrene through Dihydrophenanthrenediol Intermediates.
Phenanthrene is a widespread environmental pollutant, and its biodegradation is a crucial process for the remediation of contaminated sites. nih.govmdpi.com this compound is a key intermediate in the aerobic degradation of phenanthrene by a variety of microorganisms. nih.gov A deeper understanding of the formation and subsequent transformation of this diol is essential for predicting the environmental fate of phenanthrene and for developing effective bioremediation strategies.
Future research will employ advanced analytical techniques, such as high-resolution mass spectrometry and stable isotope probing, to trace the metabolic pathways of phenanthrene in different environmental matrices, including soil and sediment. asm.orgnih.gov This will provide a more detailed picture of the various enzymatic reactions involved in the degradation process and the factors that influence their rates.
The kinetics of phenanthrene biodegradation and the formation and degradation of diol intermediates will be investigated under various environmental conditions, such as different temperatures, pH levels, and nutrient availability. nih.govnih.gov This will help to develop more accurate models for predicting the persistence of phenanthrene in the environment. Furthermore, the study of microbial communities in contaminated sites will shed light on the key players involved in phenanthrene degradation and the synergistic interactions between different microbial species. mdpi.comnih.gov This knowledge can be used to optimize bioremediation strategies, for example, through the use of microbial consortia with enhanced degradation capabilities.
| Research Area | Objective | Methodology |
| Metabolic Pathway Elucidation | To identify all the intermediates and enzymes involved in the degradation of phenanthrene via diol pathways. nih.gov | HPLC-MS, NMR spectroscopy, stable isotope probing. asm.org |
| Kinetic Studies | To determine the rates of formation and degradation of dihydrophenanthrenediol intermediates under various conditions. nih.govnih.gov | Laboratory microcosm experiments with varying environmental parameters. |
| Microbial Community Analysis | To identify the key microorganisms responsible for phenanthrene degradation in different environments. mdpi.comnih.gov | Metagenomics, transcriptomics, and proteomics. |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing enantiomerically pure (3S,4S)-3,4-dihydrophenanthrene-3,4-diol?
- Methodological Answer : Enantioselective synthesis can be achieved via catalytic hydrogenolysis of benzyl-protected precursors, analogous to the synthesis of (3R,4R)-pyrrolidine-3,4-diol. For example, using palladium on carbon (Pd/C) under hydrogen gas in anhydrous methanol selectively removes protecting groups while preserving stereochemistry. Chiral starting materials and controlled reaction conditions (e.g., temperature, solvent purity) are critical to avoid racemization .
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, COSY, and NOESY, is essential for resolving stereochemical configurations. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical assignment if crystalline derivatives are obtainable. For complex mixtures, UPLC-QTOF/MS can separate and identify diastereomers .
Advanced Research Questions
Q. How is this compound metabolized by bacterial dioxygenases in polycyclic aromatic hydrocarbon (PAH) degradation pathways?
- Methodological Answer : The compound is a key intermediate in phenanthrene degradation. Bacterial dioxygenases (e.g., PAH dioxygenases K11943/K11944) oxidize phenanthrene to cis-3,4-dihydroxy-3,4-dihydrophenanthrene, which is subsequently dehydrogenated by cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase (K18257) to form 3,4-dihydroxyphenanthrene. This metabolite enters downstream pathways, producing protocatechuate (via O-phthalate) or salicylate (via naphthalene), which are funneled into central metabolism .
Q. What experimental approaches can resolve contradictions in reported metabolic pathways involving this compound?
- Methodological Answer : Isotopic labeling (e.g., 13C/14C tracing) combined with knockout mutant studies can delineate pathway bifurcations. Comparative enzyme kinetics assays using purified dehydrogenases (e.g., K18257) under varying pH, temperature, and cofactor availability clarify substrate specificity. Metabolomic profiling via GC-MS or LC-MS/MS identifies context-dependent pathway dominance in different microbial strains .
Q. How do environmental factors influence the bioremediation efficiency of phenanthrene via this compound intermediates?
- Methodological Answer : Strain-specific degradation efficiency, such as Cupriavidus sp. L1SW, is influenced by pH (optimal 6.5–7.5), temperature (25–30°C), and heavy metal contamination (e.g., Ni, Cr). Co-metabolism with carbon sources (e.g., glucose) enhances degradation rates, while biochar amendments improve microbial survival in hydrophobic PAH matrices. Monitoring intermediate accumulation (e.g., 1-hydroxy-2-naphthoic acid) via HPLC validates pathway activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
